ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of triazine, benzothiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Triazine Moiety: The triazine ring is synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Synthesis of the Benzothiophene Core: The benzothiophene core is prepared via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The triazine and benzothiophene intermediates are coupled using reagents such as thionyl chloride and base catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine or benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Base catalysts such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
Similar Compounds
- 2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5- [ (hexyl)oxy]-phenol
- 1,3,5-Triazine aminobenzoic acid derivatives
Uniqueness
ETHYL 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its combination of triazine and benzothiophene moieties, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
ethyl 2-[[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-21(28)19-15-10-6-7-11-17(15)31-20(19)24-18(27)13-30-22-23-12-16(25-26-22)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMLZQVFOASPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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